(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring fused with a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole core.
Introduction of the allyl and methyl groups: The allyl and methyl groups are introduced through alkylation reactions using allyl bromide and methyl iodide, respectively.
Formation of the nitrofuran moiety: The nitrofuran ring is synthesized separately and then coupled with the benzo[d]thiazole derivative through a condensation reaction.
Final condensation: The final step involves the condensation of the nitrofuran derivative with the benzo[d]thiazole derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized benzo[d]thiazole derivatives.
Reduction: Amino-substituted benzo[d]thiazole derivatives.
Substitution: Substituted nitrofuran derivatives.
Scientific Research Applications
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit bacterial enzymes: It binds to bacterial enzymes, inhibiting their activity and leading to the disruption of essential metabolic processes.
Induce oxidative stress: The compound generates reactive oxygen species (ROS) within cells, causing oxidative damage to cellular components and leading to cell death.
Interfere with DNA replication: It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Thiazolo[5,4-d]thiazoles: These compounds have a similar thiazole ring structure but differ in their overall molecular framework and applications.
Uniqueness
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is unique due to its combination of the benzo[d]thiazole and nitrofuran moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-3-9-18-14-10(2)5-4-6-12(14)24-16(18)17-15(20)11-7-8-13(23-11)19(21)22/h3-8H,1,9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJLHRAWRWNVRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.